ナルゲニシン

説明

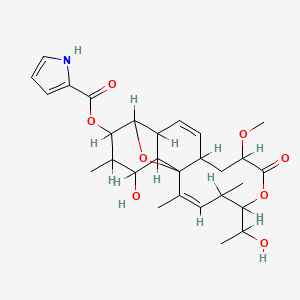

Nargenicin A1 is an antibacterial polyketide macrolide produced by Nocardia sp. CS682. It was first reported as antibioticum CP-47,444 from cultures of Nocardia argentinensis in 1977. The molecular structure of Nargenicin A1 includes a characteristic cis-fused octalin ring system . This compound exhibits potent antibacterial activity against Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis Analysis

To enhance Nargenicin A1 production, researchers have employed a combination of strategies, including synthetic biology , metabolic engineering , and statistical media optimization . By increasing the pool of precursors and utilizing an engineered strain (Nocardia sp. ACC18) along with glucose and glycerol supplementation, Nargenicin A1 production was enhanced approximately 7.1-fold compared to the wild-type strain Nocardia sp. CS682 .

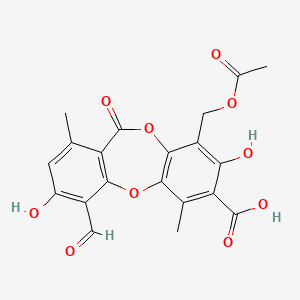

Molecular Structure Analysis

Chemical Reactions Analysis

科学的研究の応用

血管新生阻害

ナルゲニシンA1とその類似体は、血管新生(新しい血管の形成)を阻害することが発見されています . これは特に、血管新生が固形腫瘍の増殖、転移、進行に重要な役割を果たすため、癌治療の文脈において重要です . 新しいthis compoundA1類似体である23-脱メチル8,13-デオキシナルゲニシンは、in vitroで血管新生特性を効果的に阻害することが発見されています .

VEGF/VEGFR2シグナル伝達の阻害

This compoundA1類似体の血管新生阻害特性は、VEGF/VEGFR2媒介の下流シグナル伝達経路のダウンレギュレーションに関連しています . この経路は血管新生に不可欠であり、その阻害は腫瘍の増殖と拡散を制御するのに役立ちます .

MMP-2およびMMP-9発現の抑制

This compoundA1類似体は、ヒト臍帯静脈内皮細胞におけるマトリックスメタロプロテイナーゼ(MMP)-2およびMMP-9の発現を抑制することが発見されています . これらの酵素は、胚発生や組織リモデリングなどの正常な生理学的過程、ならびに関節炎や転移などの病気の過程において、細胞外マトリックスの分解に関与しています .

腫瘍細胞におけるHIF-1α/VEGF経路の遮断

This compoundA1類似体は、AGS胃癌細胞で誘導されたヒト臍帯静脈内皮細胞の血管新生をin vitroで減少させることが発見されています。これは、AGS細胞における低酸素誘導因子-1α(HIF-1α)とVEGFの発現を遮断することによるものです . これは、this compoundA1が、内皮細胞におけるVEGF/VEGFR2シグナル伝達と腫瘍細胞におけるHIF-1α/VEGF経路の両方を標的とする有望な血管新生阻害剤であることを示唆しています .

抗菌活性

This compoundA1は、ノカルジア属細菌CS682によって生成される効果的な抗菌化合物です。 CS682 . メチシリン耐性黄色ブドウ球菌(MRSA)を含むさまざまなグラム陽性菌に対して顕著な活性を示し、エリトロマイシンやスピラマイシンなどのマクロライド系抗生物質よりも細胞毒性が低くなっています .

合成生物学による生産の強化

合成生物学プラットフォームを使用して、this compoundA1の生産が強化されました . このアプローチでは、代謝工学と統計的培地最適化戦略を使用して、this compoundA1の収率を高めています .

作用機序

Target of Action

Nargenicin primarily targets the replicative DNA polymerase, DnaE1 , in bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . This enzyme is crucial for DNA replication, making it an essential component for bacterial proliferation and survival.

Mode of Action

Nargenicin binds to the DnaE1 polymerase, inhibiting its activity. This binding induces a DNA damage response, effectively halting DNA replication and leading to bacterial cell death . The compound’s interaction with DnaE1 disrupts the normal function of the enzyme, preventing the synthesis of new DNA strands.

Biochemical Pathways

The inhibition of DnaE1 by Nargenicin affects the DNA replication pathway . This disruption leads to the activation of the DNA damage response pathways, which include the SOS response in bacteria. The downstream effects include cell cycle arrest and apoptosis in bacterial cells .

Pharmacokinetics

Nargenicin’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and efficacy. The compound is known to be effective at low concentrations against gram-positive bacteria . .

Result of Action

At the molecular level, Nargenicin’s inhibition of DNA polymerase leads to the cessation of DNA synthesis. This results in the accumulation of DNA damage and ultimately bacterial cell death. At the cellular level, this manifests as the inhibition of bacterial growth and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence Nargenicin’s stability and efficacy. For instance, the compound’s antibacterial activity is more pronounced in environments that favor the stability of its macrolide structure. Additionally, the presence of efflux pumps in some bacterial strains can reduce the compound’s efficacy by expelling it from the bacterial cells .

Nargenicin’s unique mechanism of action and its potent activity against resistant bacterial strains make it a valuable antibiotic, especially in the fight against multi-drug resistant infections.

: Nargenicin - Wikipedia : DNA-Dependent Binding of Nargenicin to DnaE1 Inhibits Replication in …

特性

IUPAC Name |

[(18Z)-6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUSSARNQQYBKH-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1/C=C(\C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO8 | |

| Record name | Nargenicin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nargenicin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70695-02-2 | |

| Record name | NARGENICIN A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

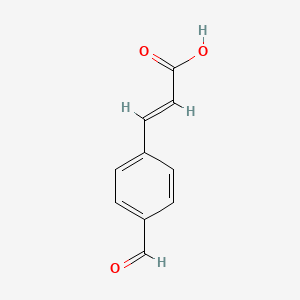

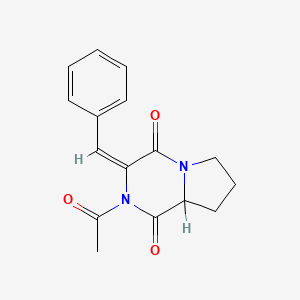

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of nargenicin's antibacterial activity?

A1: Nargenicin primarily targets the bacterial DNA polymerase DnaE1. []

Q2: How does nargenicin interact with DnaE1?

A2: Nargenicin exhibits DNA-dependent binding to DnaE1, meaning it requires the presence of DNA to bind effectively. [] Cryo-electron microscopy studies revealed that nargenicin wedges itself between the terminal base pair of the DNA and the polymerase, occupying the binding sites for both the incoming nucleotide and templating base. [] This interaction effectively blocks DNA replication, leading to bacterial cell death.

Q3: Does nargenicin's interaction with DnaE1 differ across bacterial species?

A3: Yes, research suggests variations in the DNA binding affinity of DnaE1 across bacterial species may contribute to the spectrum of nargenicin's antibacterial activity. []

Q4: Beyond its antibacterial activity, what other biological effects has nargenicin demonstrated?

A4: Nargenicin A1 has shown promising anti-inflammatory and antioxidant effects. [] In LPS-stimulated macrophages and zebrafish models, nargenicin A1 reduced the release of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2. [] It also attenuated the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1. [] These anti-inflammatory effects are linked to the inhibition of the NF-κB signaling pathway. []

Q5: Does nargenicin exhibit anticancer activity?

A5: Yes, research on a novel nargenicin A1 analog, 23-demethyl 8,13-deoxynargenicin (compound 9), showed potent antitumor activity. [, , ] In human gastric adenocarcinoma (AGS) cells, compound 9 induced G2/M cell cycle arrest, apoptosis, and autophagy. [] Further investigation revealed that compound 9 inhibits angiogenesis, a crucial process in tumor growth and metastasis, by downregulating both the endothelial VEGF/VEGFR2 signaling pathway and the tumor HIF-1α/VEGF pathway. []

Q6: What is the specific molecular target of compound 9's anticancer activity?

A6: Compound 9 specifically targets cyclophilin A (CypA), a protein involved in various cellular processes, including cell cycle regulation, apoptosis, and angiogenesis. [] Compound 9 downregulates CypA expression, leading to the suppression of the CD147-mediated MAPK signaling pathway and the PI3K/AKT/mTOR pathway. []

Q7: What spectroscopic data is available for nargenicin A1?

A7: The research papers discuss using various spectroscopic techniques to characterize nargenicin A1 and its derivatives. These techniques include:

- Nuclear Magnetic Resonance (NMR): Used to determine the structure, stereochemistry, and biosynthetic origins of nargenicin A1. [, , , , , , ]

- Mass Spectrometry (MS): Employed to confirm the molecular weight and identify intermediates in the biosynthetic pathway of nargenicin A1. [, ]

Q8: How do structural modifications impact the biological activity of nargenicin?

A8: Research on nargenicin analogs highlights the importance of specific structural features for its biological activity:

- Ether bridge: The presence of an ether bridge in the cis-decalin moiety is crucial for nargenicin's antibacterial activity. [, ]

- Hydroxyl Groups: Selective blocking of hydroxyl groups at positions 9, 11, and 18 in nodusmicin (a related macrolide) and positions 11 and 18 in nargenicin A1 yielded analogs with retained antibacterial activity. []

- Methylation: Removing the methyl group at the 23 position of nargenicin A1 to create 23-demethyl 8,13-deoxynargenicin (compound 9) enhanced its anticancer and anti-angiogenic properties. [, ]

Q9: What is known about the biosynthesis of nargenicin A1?

A10: Nargenicin A1 biosynthesis involves a polyketide synthase (PKS) pathway. [, , , ] The PKS assembles the macrolide ring using acetate and propionate units. [, , ] A key step is the formation of the ether bridge in the cis-decalin moiety, catalyzed by an iron-α-ketoglutarate-dependent dioxygenase enzyme. []

Q10: Can metabolic engineering enhance nargenicin A1 production?

A10: Yes, research has demonstrated successful strategies for enhancing nargenicin A1 production in Nocardia sp. CS682:

- Precursor Supplementation: Supplementing the culture medium with precursors like methyl oleate, sodium propionate, and sodium acetate significantly increased nargenicin A1 production. []

- Overexpression of Biosynthetic Genes: Overexpressing genes involved in the biosynthesis of precursors, such as S-adenosylmethionine synthetase (MetK) and acetyl-CoA carboxylase complex (AccA2 and AccBE), also enhanced nargenicin A1 production. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)